1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid
Description
Properties
Molecular Formula |
C15H25NO4 |
|---|---|
Molecular Weight |
283.36 g/mol |
IUPAC Name |
3-cyclopentyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C15H25NO4/c1-14(2,3)20-13(19)16-9-8-15(10-16,12(17)18)11-6-4-5-7-11/h11H,4-10H2,1-3H3,(H,17,18) |
InChI Key |
LWYONKTUXRAJFB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1)(C2CCCC2)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Approach A: Cyclization of N-Substituted Amino Acids or Precursors
This method involves synthesizing the pyrrolidine ring through intramolecular cyclization of amino acid derivatives or related intermediates.
- Preparation of N-protected amino acid derivatives: For example, N-Boc-protected amino acids with side chains suitable for cyclization.
- Cyclization via intramolecular nucleophilic attack: Using activating agents such as carbodiimides or coupling reagents to induce ring closure.
- Introduction of the cyclopentyl group: Via nucleophilic substitution or addition reactions on the pyrrolidine ring.
- Starting from N-Boc-γ-aminobutyric acid derivatives, cyclization with activating agents (e.g., DCC or EDC) can form the pyrrolidine ring with the Boc group intact.
- The cyclopentyl group can be introduced through nucleophilic substitution with cyclopentyl halides or via Grignard reactions.
Approach B: Functionalization of a Pre-formed Pyrrolidine Core
This approach involves synthesizing a pyrrolidine ring with a suitable leaving group at the 3-position, followed by substitution with cyclopentyl nucleophiles.
- Preparation of a pyrrolidine precursor: Such as 3-halo-pyrrolidines or 3-alkylpyrrolidines.
- Substitution with cyclopentyl nucleophiles: Using cyclopentyl magnesium bromide or lithium reagents.
- Protection of nitrogen: With Boc anhydride or Boc chloride.
- Oxidation to introduce the carboxylic acid: Via oxidation of the side chain or subsequent functionalization.
Specific Preparation Methods Verified from Literature
Synthesis via Cyclization of N-Protected Precursors
Based on patent CN111362852A and peer-reviewed synthesis protocols, a feasible route involves:
- Step 1: Synthesis of N-Boc-4-aminobutyraldehyde or related intermediates.
- Step 2: Cyclization under acidic or basic conditions to form the pyrrolidine ring.
- Step 3: Introduction of the cyclopentyl group at the 3-position through nucleophilic substitution with cyclopentyl halides.
- Step 4: Oxidation of the side chain to introduce the carboxylic acid group, often using oxidizing agents like potassium permanganate or chromium-based reagents.
Direct Functionalization of a Pyrrolidine Scaffold
Another method involves starting from a commercially available pyrrolidine derivative:
- Step 1: Protect the nitrogen with Boc anhydride.
- Step 2: Functionalize the 3-position with a suitable leaving group (e.g., halide or tosylate).
- Step 3: Nucleophilic substitution with cyclopentyl nucleophile.
- Step 4: Oxidize the side chain to the carboxylic acid, often via oxidative cleavage or carboxylation reactions.
Literature Data and Reaction Conditions
Notes on Environmental and Practical Considerations
- Solvent choice: Dichloromethane, ethyl acetate, or acetonitrile are common, but greener alternatives are preferred.
- Reaction safety: Oxidation steps require careful handling of oxidizing agents.
- Purification: Typically via column chromatography or recrystallization, with yields ranging from 60% to 85%.
Summary of the Most Effective Method
The most reliable and scalable method involves:
- Protection of the amine group with Boc.
- Formation of the pyrrolidine ring via intramolecular cyclization of a suitable precursor.
- Introduction of the cyclopentyl group through nucleophilic substitution.
- Oxidation of the side chain to form the carboxylic acid.
This route benefits from high yields, operational simplicity, and compatibility with industrial processes, as evidenced by patent literature and peer-reviewed synthesis protocols.
Chemical Reactions Analysis
1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation and Reduction: The compound can be reduced using reagents like lithium tri-tert-butoxyaluminohydride (LiAlH(Ot-Bu)3) and diisobutylaluminum hydride (DIBAH).
Substitution: The Boc group can be selectively cleaved using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Deprotection: Sequential treatment with trimethylsilyl iodide followed by methanol can also be used for Boc deprotection.
Scientific Research Applications
1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for amines in peptide synthesis and other organic synthesis reactions.
Medicine: It serves as a precursor in the synthesis of various drugs and therapeutic agents.
Industry: The compound is employed in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of 1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid involves the silylation of the carbonyl oxygen, elimination of tert-butyl iodide, methanolysis of the silyl ester to the carbamic acid, and finally decarboxylation to the amine . This sequence of reactions allows for the selective protection and deprotection of amine groups in various chemical processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural features, functional groups, and properties of 1-[(tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid with analogous compounds:
Structural and Functional Analysis
- Cyclopentyl vs. However, aromatic substituents (e.g., benzoic acid in ) enable stronger intermolecular interactions, which may enhance crystallinity or binding affinity in drug targets.
- Electron-Withdrawing Groups: The cyano substituent in 1-tert-butoxycarbonyl-3-cyano-pyrrolidine-3-carboxylic acid increases the acidity of the carboxylic acid (pKa ~1.5–2.0), facilitating deprotonation in aqueous environments, unlike the cyclopentyl analog .
- Ring Size and Reactivity : Piperidine derivatives (e.g., fluorinated analog in ) exhibit different conformational flexibility compared to pyrrolidine-based compounds, affecting binding kinetics. The smaller azetidine ring in 1-[(tert-butoxy)carbonyl]-3-fluoroazetidine-3-carboxylic acid () further constrains geometry, altering steric interactions .
Research Findings
- Synthetic Utility: The Boc-protected cyclopentylpyrrolidine carboxylic acid is a key intermediate in synthesizing cyclopentane-containing therapeutics, as seen in analogous compounds like (1S,3R)-3-[(tert-butoxycarbonyl)amino]-1-isopropylcyclopentanecarboxylic acid, which was coupled with tetrahydropyridine derivatives for drug discovery .
- Fluorinated Analogs: Fluorine substitution (e.g., ) improves metabolic stability by resisting oxidative degradation, a property absent in the non-fluorinated cyclopentyl variant. However, fluorine may introduce steric clashes in tight binding pockets.
- Lactam vs. Carboxylic Acid : The lactam in 1-tert-Butoxycarbonyl-3-pyrrolidone undergoes nucleophilic ring-opening, enabling diversification into amines or esters, whereas the carboxylic acid in the target compound is more suited for amide bond formation .
Biological Activity
1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid is a nitrogen-containing heterocyclic compound characterized by a pyrrolidine ring. Its molecular formula is C₁₄H₁₇NO₄, with a molecular weight of approximately 263.29 g/mol. The compound features a tert-butoxycarbonyl (Boc) protecting group and a carboxylic acid functional group at the 3-position of the pyrrolidine ring, making it significant in organic synthesis and medicinal chemistry.
Biological Activity
The biological activity of this compound is not extensively documented, but related compounds have shown interactions with various biological targets, particularly neurotransmitter receptors and metabolic enzymes. The presence of the Boc group allows for selective reactions, which can be advantageous in drug development and peptide synthesis.
- Neurotransmitter Interaction : Compounds with similar structures have been noted for their ability to interact with neurotransmitter receptors, potentially influencing neurological pathways.
- Enzymatic Activity : The carboxylic acid group may play a role in enzyme inhibition or activation, affecting metabolic pathways.
Comparative Analysis with Similar Compounds
To understand its biological potential better, here’s a comparison with structurally similar compounds:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 2-(tert-Butoxycarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid | 151838-62-9 | 0.82 | Tetrahydroisoquinoline structure |
| tert-Butyl 3,4-dihydroquinoline-1(2H)-carboxylate | 123387-53-1 | 0.82 | Quinoline ring system |
| tert-Butyl 4-amino-3,4-dihydroquinoline-1(2H)-carboxylate | 944906-95-0 | 0.81 | Contains an amino group |
| tert-Butyl 6-formylindoline-1-carboxylate | 391668-75-0 | 0.81 | Indoline structure with an aldehyde |
This table highlights the diversity within this chemical class and underscores the unique characteristics of this compound that may influence its reactivity and potential applications in drug development.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 1-[(Tert-butoxy)carbonyl]-3-cyclopentylpyrrolidine-3-carboxylic acid, and how do reaction conditions influence yield and purity?
- Methodology : The synthesis typically involves Boc (tert-butoxycarbonyl) protection of pyrrolidine derivatives followed by cyclopentyl group introduction via alkylation or cross-coupling reactions. Key steps:
- Boc Protection : React pyrrolidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base (e.g., triethylamine) .
- Cyclopentyl Introduction : Use cyclopentyl halides or triflates under Pd-catalyzed coupling conditions .
- Purification : Employ column chromatography (silica gel, gradient elution) and verify purity via HPLC (>95%) .
- Critical Parameters : Temperature control (0–25°C), solvent polarity (THF or DCM), and stoichiometric ratios (1:1.2 for Boc₂O) are crucial for minimizing side products .
Q. How can researchers address inconsistencies in reported physicochemical properties (e.g., solubility, stability) of this compound?
- Approach : Cross-reference data from structurally analogous compounds (e.g., 3-cyclopentylpyrrolidine derivatives with Boc protection) . For example:
- Solubility : Test in DMSO, methanol, or aqueous buffers (pH 2–9) and compare with fluorinated analogs (e.g., 3-trifluoromethyl derivatives show reduced aqueous solubility) .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) and monitor via LC-MS for Boc deprotection or cyclopentyl ring oxidation .
Q. What safety protocols are recommended for handling this compound in laboratory settings?
- Guidelines :
- PPE : Use nitrile gloves, safety goggles, and lab coats. For aerosol generation, wear NIOSH-approved respirators (P95 filters) .
- First Aid : In case of skin contact, wash immediately with soap/water; for eye exposure, rinse with saline solution for 15 minutes .
- Storage : Keep in airtight containers under nitrogen at –20°C to prevent hydrolysis of the Boc group .
Advanced Research Questions
Q. How does stereochemistry at the 3-position of the pyrrolidine ring affect biological activity or target binding?
- Experimental Design :
- Synthesize enantiomers (e.g., (3S,4R) vs. (3R,4S)) via chiral auxiliaries or asymmetric catalysis .
- Evaluate binding affinity to biological targets (e.g., enzymes, GPCRs) using SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry). For example, (3S,4R) isomers of similar compounds show 10-fold higher affinity for proteases .
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Analytical Framework :
- Meta-Analysis : Compare datasets from kinase inhibition assays (IC₅₀ values) using standardized protocols (e.g., ATP concentration fixed at 1 mM) .
- Structural Validation : Confirm compound identity via X-ray crystallography (e.g., compare with (3S,4R)-4-phenylpyrrolidine-3-carboxylic acid structures) .
Q. How do fluorinated analogs (e.g., 3,3-difluoro derivatives) improve metabolic stability or pharmacokinetic profiles?
- Methodology :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
